3-Ethyl-5-methylisoxazole-4-carboxylic acid

Solid-form handling Crystallization Process chemistry

3-Ethyl-5-methylisoxazole-4-carboxylic acid (CAS 17147-85-2) is a 3,5-disubstituted isoxazole-4-carboxylic acid heterocycle with molecular formula C₇H₉NO₃ and molecular weight 155.15 g/mol. It belongs to the pharmacologically significant isoxazole-4-carboxylic acid family, which serves as a core scaffold in immunomodulatory, anti-inflammatory, and enzyme-inhibitory drug discovery programs.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 17147-85-2
Cat. No. B099259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5-methylisoxazole-4-carboxylic acid
CAS17147-85-2
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCCC1=NOC(=C1C(=O)O)C
InChIInChI=1S/C7H9NO3/c1-3-5-6(7(9)10)4(2)11-8-5/h3H2,1-2H3,(H,9,10)
InChIKeyRSWFHHWVFZWIMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-5-methylisoxazole-4-carboxylic acid (CAS 17147-85-2): Compound Class, Physicochemical Profile, and Scientific Procurement Context


3-Ethyl-5-methylisoxazole-4-carboxylic acid (CAS 17147-85-2) is a 3,5-disubstituted isoxazole-4-carboxylic acid heterocycle with molecular formula C₇H₉NO₃ and molecular weight 155.15 g/mol . It belongs to the pharmacologically significant isoxazole-4-carboxylic acid family, which serves as a core scaffold in immunomodulatory, anti-inflammatory, and enzyme-inhibitory drug discovery programs [1]. The compound is commercially available as a 97% purity solid with a melting point of 121–125 °C and a computed LogP of 1.24, indicating moderate lipophilicity relative to less-substituted analogs [2]. Its established synthetic route via the McMurry procedure (Organic Syntheses, 1973) provides reliable multi-gram access, making it a tractable building block for medicinal chemistry and chemical biology applications [3].

Why 3-Ethyl-5-methylisoxazole-4-carboxylic acid Cannot Be Simply Replaced by Common In-Class Analogs for Structure-Activity-Relationship (SAR) and Derivatization Programs


Within the isoxazole-4-carboxylic acid series, seemingly minor alkyl substituent changes at the 3- and 5-positions produce substantial differences in melting point (121–125 °C vs. 144–149 °C for the 5-methyl-only analog and 185–187 °C for the 3-methyl-only analog), lipophilicity (LogP 1.24 vs. 0.32–0.68 for 5-methyl-only and 0.68–0.99 for 3,5-dimethyl), and acidity (pKa ~4.5 vs. ~2.85 predicted for 5-methyl-only) [1]. These physicochemical divergences directly impact solid-form handling, chromatographic behavior, phase-transfer partitioning, and the pharmacokinetic profile of derived amide or ester products. The 3-ethyl group introduces steric bulk and electron-donating character distinct from the 3-methyl substituent, altering the reactivity of the 4-carboxylic acid toward amide coupling and the conformational preferences of downstream analogs [2]. Generic substitution with a less- or differently-substituted isoxazole-4-carboxylic acid therefore risks non-trivial changes in reaction yields, purification behavior, and biological target engagement of the final compounds.

Quantitative Differentiation Evidence: 3-Ethyl-5-methylisoxazole-4-carboxylic acid vs. Key In-Class Comparators


Melting Point: 3-Ethyl Substitution Lowers Melting Point by 20–66 °C Relative to Methyl-Only or Methyl-Methyl Analogs, Improving Handling and Purification

The target compound exhibits a melting point of 121–125 °C, which is 20–24 °C lower than 3,5-dimethylisoxazole-4-carboxylic acid (141–145 °C), 23–28 °C lower than 5-methylisoxazole-4-carboxylic acid (144–148 °C), and 60–66 °C lower than 3-methylisoxazole-4-carboxylic acid (185–187 °C) [1]. The lower melting point of the 3-ethyl-5-methyl derivative, attributable to reduced crystal lattice energy from the conformationally flexible ethyl group, facilitates dissolution, melt-processing, and recrystallization during intermediate purification.

Solid-form handling Crystallization Process chemistry

Lipophilicity (LogP): The 3-Ethyl Group Increases LogP by ~0.25–0.92 Units Over Less-Substituted Analogs, Enhancing Membrane Permeability Potential

The computed LogP of 3-ethyl-5-methylisoxazole-4-carboxylic acid is 1.24, compared with 0.68–0.99 for 3,5-dimethylisoxazole-4-carboxylic acid, 0.32–0.68 for 5-methylisoxazole-4-carboxylic acid, 0.22–0.30 for 3-methylisoxazole-4-carboxylic acid, and -0.24 to 0.37 for the unsubstituted parent isoxazole-4-carboxylic acid [1]. The incremental LogP gain from the 3-ethyl substituent translates to an approximately 1.8- to 8.3-fold increase in octanol-water partition coefficient relative to 3,5-dimethyl and 5-methyl-only analogs, consistent with the additive contribution of the methylene group.

Drug design Physicochemical profiling ADME prediction

Acidity (pKa): 3,5-Dialkyl Substitution Attenuates Acidity by ~1.3–1.7 pKa Units Relative to the Unsubstituted Parent, Modulating Ionization State at Physiological pH

The target compound has a reported pKa of approximately 4.5 (ChemTradeHub), compared with a predicted pKa of 3.22 ± 0.10 for unsubstituted isoxazole-4-carboxylic acid and 2.85 ± 0.25 (predicted) for 5-methylisoxazole-4-carboxylic acid [1][2]. The ~1.3-unit increase in pKa relative to the parent heterocycle reflects the electron-donating inductive effect of the 3-ethyl and 5-methyl substituents, which reduce the electrophilicity of the carboxyl carbon and stabilize the protonated acid form. At physiological pH 7.4, the target compound is >99.9% ionized (carboxylate form), whereas the parent compound with pKa 3.22 reaches the same ionization state at a lower pH, altering its pH-dependent solubility and protein-binding profile.

Ionization state Salt formation Bioavailability

Synthetic Accessibility: Established Organic Syntheses Protocol Delivers Ethyl Ester Intermediate in 68–71% Yield at 122–130 g Scale, Supporting Reliable Multi-Gram Procurement Planning

The ethyl ester precursor (ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, CAS 53064-41-8) is accessible via the McMurry procedure at 122–130 g scale with a reported distilled yield of 68–71% [1]. In contrast, the 3,5-dimethyl analog typically requires alternative cyclocondensation routes with yields highly dependent on substituent electronics, and the 5-methyl-only analog is frequently procured commercially as a leflunomide intermediate rather than synthesized de novo in academic settings [2]. The well-documented, checked Organic Syntheses procedure for the 3-ethyl-5-methyl derivative reduces synthetic risk for laboratories requiring independent in-house preparation.

Scalable synthesis Process development Building block supply

Derivatization Versatility: The 4-Carboxylic Acid Anchor Enables Amide, Ester, and Hydrazide Conjugation, Expanding Chemical Space Access Relative to Non-Carboxylated Isoxazole Cores

The target compound's free carboxylic acid at the 4-position permits direct conversion to carboxamides (via acid chloride or coupling reagents), esters, hydrazides, and carboximidamides . In the Sechi et al. (2003) study, a series of 3,5-disubstituted isoxazole-4-carboxylic acids—including the 3-ethyl-5-methyl variant—were elaborated into HIV-1 integrase inhibitor candidates, with the 4-carboxylic acid serving as the essential handle for bioisosteric replacement of the β-diketoacid pharmacophore [1]. The 3-ethyl group further provides a distinct steric and electronic environment at the adjacent 4-position, potentially influencing amide coupling rates and the conformational ensemble of the resulting products compared with 3-methyl analogs [1]. Non-carboxylated isoxazoles (e.g., 3-ethyl-5-methylisoxazole, CAS not applicable) lack this derivatization anchor and cannot directly access the same amide/ester chemical space without additional functionalization steps.

Parallel synthesis Combinatorial chemistry Fragment-based drug discovery

Commercial Availability and Purity: 97% Assay with Full Certificate of Analysis Support from Multiple Major Suppliers Provides Procurement-Grade Reliability

3-Ethyl-5-methylisoxazole-4-carboxylic acid is stocked at 97% purity by Thermo Fisher Scientific (Alfa Aesar portfolio), Sigma-Aldrich, and multiple international distributors, with lot-specific certificates of analysis available including HPLC (≥96.0%) and aqueous acid-base titration (≥96.0% to ≤104.0%) . In contrast, the 3-methyl-only analog (CAS 17153-20-7) and the 5-methyl-only analog (CAS 42831-50-5) are also commercially available at comparable purity, but the 3-ethyl-5-methyl substitution pattern is uniquely positioned as a non-leflunomide-related scaffold, reducing the risk of cross-contamination with pharmacopoeial impurities relevant to regulatory contexts [1].

Procurement Quality assurance Supply chain

High-Impact Application Scenarios for 3-Ethyl-5-methylisoxazole-4-carboxylic acid (CAS 17147-85-2) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxamide Libraries for Kinase or Integrase Inhibitor Screening

The free carboxylic acid serves as a direct precursor for carboxamide library synthesis via standard HATU/EDC coupling or acid chloride formation. The 3-ethyl substituent provides a LogP of 1.24 , which is 0.25–0.92 units higher than methyl-only analogs, predicting improved passive permeability of derived amides. The Sechi et al. (2003) study demonstrated that 3,5-disubstituted isoxazole-4-carboxylic acids—including this compound—can function as β-diketoacid bioisosteres targeting HIV-1 integrase, with the H-4 NMR fingerprint enabling rapid isomer verification in parallel synthesis [1]. Researchers requiring a non-leflunomide-related isoxazole-4-carboxylic acid scaffold for IP freedom-to-operate should prioritize this substitution pattern.

Process Chemistry: Multi-Gram Synthesis of the Ethyl Ester Intermediate Using the Validated McMurry Protocol for Downstream Hydrolysis

The McMurry procedure (Organic Syntheses, Coll. Vol. 6) delivers ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate in 68–71% yield at >120 g scale [2]. Subsequent ester hydrolysis yields the target free acid. This protocol has been independently checked and is superior to ad hoc cyclocondensation methods used for some analogs in terms of reproducibility and documented safety precautions. The lower melting point of the resulting acid (121–125 °C) relative to 3-methyl (185–187 °C) and 5-methyl (144–148 °C) analogs also simplifies recrystallization and drying steps during workup [3].

Fragment-Based Drug Discovery: Use as a Rule-of-Three-Compliant Carboxylic Acid Fragment with Favorable Physicochemical Profile

With molecular weight 155.15, LogP 1.24, and hydrogen bond donor/acceptor counts of 1/4, this compound satisfies fragment-based screening criteria . Its pKa of ~4.5 ensures full ionization at physiological pH for solubility, while the LogP of 1.24 (vs. -0.24 to 0.37 for unsubstituted isoxazole-4-carboxylic acid) enhances the probability of detecting binding in biophysical assays (SPR, NMR, TSA) where highly hydrophilic fragments often fail due to weak target engagement . The 3-ethyl-5-methyl substitution pattern provides a unique shape and electrostatic signature distinct from the more common 3,5-dimethyl fragment.

Agrochemical Intermediate: Synthesis of Isoxazole-4-carboxamide Herbicides or Fungicides via Amide Coupling

The isoxazole-4-carboxylic acid motif is a recognized scaffold in agrochemical discovery, with 5-methylisoxazole-4-carboxylic acid derivatives reported to exhibit herbicidal activity against Digitaria ciliaris [4]. The 3-ethyl-5-methyl analog extends this chemotype with increased lipophilicity (LogP 1.24), which may enhance cuticular penetration in foliar applications. The commercial availability of the target compound at 97% purity with CoA documentation supports its use in agrochemical lead optimization programs requiring reliable building block supply .

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